

# Experimental protocol for hydrolysis of 1,3-dichloro-2-butene

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## Compound of Interest

Compound Name: 3-Chloro-2-buten-1-OL

Cat. No.: B1141498

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## Application Note: Hydrolysis of 1,3-Dichloro-2-butene

### Introduction

1,3-Dichloro-2-butene is a chlorinated alkene of significant interest as a chemical intermediate in organic synthesis.<sup>[1]</sup> Understanding its reactivity, particularly its hydrolysis, is crucial for its application and for assessing its environmental fate, as it is expected to hydrolyze in moist soil and water.<sup>[2]</sup> This document provides a detailed experimental protocol for the hydrolysis of 1,3-dichloro-2-butene, outlines the expected products based on mechanistic considerations, and presents relevant physicochemical data. The protocol is designed for researchers in organic chemistry, chemical engineering, and drug development.

### Physicochemical Properties of 1,3-Dichloro-2-butene

A summary of the key physical and chemical properties of 1,3-dichloro-2-butene is provided in the table below. This data is essential for handling the compound safely and for designing the experimental setup.

Property	Value	Reference
Molecular Formula	C4H6Cl2	[1][3][4][5]
Molecular Weight	124.99 g/mol	[1][6]
Appearance	Clear to straw-colored liquid	[1]
Boiling Point	131 °C (400.2 K)	[1][3][7]
Melting Point	-75 °C	[1]
Density	1.161 g/mL	[1]
Solubility	Insoluble in water; soluble in most common organic solvents	[1]
Vapor Pressure	12.6 mmHg	[1]
LogP	2.84	[1]

## Reaction Mechanism and Products

The hydrolysis of 1,3-dichloro-2-butene, an allylic halide, is anticipated to proceed via a nucleophilic substitution mechanism. Given the potential for carbocation stabilization through resonance, an SN1-like pathway is plausible, especially under neutral or acidic conditions. The reaction is expected to yield a mixture of isomeric chlorobutenols.

## Experimental Protocol: Hydrolysis of 1,3-Dichloro-2-butene

**Objective:** To perform the hydrolysis of 1,3-dichloro-2-butene and to monitor the reaction progress.

**Materials:**

- 1,3-dichloro-2-butene (cis/trans mixture, 95% or higher)
- Acetone
- Deionized water

- Sodium bicarbonate ( $\text{NaHCO}_3$ ), saturated solution
- Brine (saturated  $\text{NaCl}$  solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Dichloromethane (DCM) or Diethyl ether
- Round-bottom flask (100 mL)
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel (250 mL)
- Erlenmeyer flask
- Rotary evaporator
- Glassware for extraction and drying

Procedure:

- **Reaction Setup:** To a 100 mL round-bottom flask containing a magnetic stir bar, add 5.0 g of 1,3-dichloro-2-butene and 25 mL of an acetone/water mixture (4:1 v/v).
- **Reaction Conditions:** Attach a reflux condenser to the flask and place the setup in a heating mantle on a magnetic stirrer. Heat the mixture to reflux (approximately 60-70°C) with vigorous stirring.
- **Monitoring the Reaction:** The progress of the reaction can be monitored by taking small aliquots periodically (e.g., every hour) and analyzing them by gas chromatography (GC) or thin-layer chromatography (TLC).

- **Work-up:** After the reaction has proceeded for a desired time (e.g., 6-8 hours) or the starting material is consumed, allow the mixture to cool to room temperature.
- **Extraction:** Transfer the reaction mixture to a 250 mL separatory funnel. Add 50 mL of deionized water and 50 mL of dichloromethane (or diethyl ether). Shake the funnel vigorously and allow the layers to separate.
- **Washing:** Separate the organic layer. Wash the organic layer sequentially with 25 mL of saturated sodium bicarbonate solution and 25 mL of brine.
- **Drying and Solvent Removal:** Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
- **Purification and Analysis:** The crude product can be purified by fractional distillation or column chromatography. The structure of the product(s) can be confirmed using techniques such as GC-MS, IR, and NMR spectroscopy.

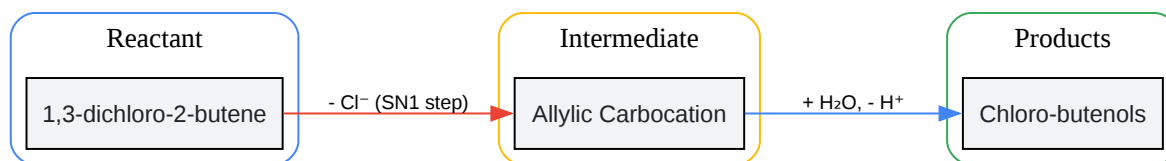
## Data Presentation

Expected Product Analysis Data:

Analytical Technique	Expected Observations for Chloro-butenol Products
GC-MS	Molecular ion peak corresponding to C <sub>4</sub> H <sub>7</sub> ClO. Fragmentation pattern showing loss of Cl, H <sub>2</sub> O, and other characteristic fragments.
IR Spectroscopy	Broad absorption band in the region of 3200-3600 cm <sup>-1</sup> (O-H stretch), and a peak around 1650 cm <sup>-1</sup> (C=C stretch).
<sup>1</sup> H NMR	Signals corresponding to vinylic, allylic, and methyl protons, as well as a peak for the hydroxyl proton.
<sup>13</sup> C NMR	Signals for sp <sup>2</sup> and sp <sup>3</sup> hybridized carbons, including a carbon bonded to the hydroxyl group.

## Visualizations

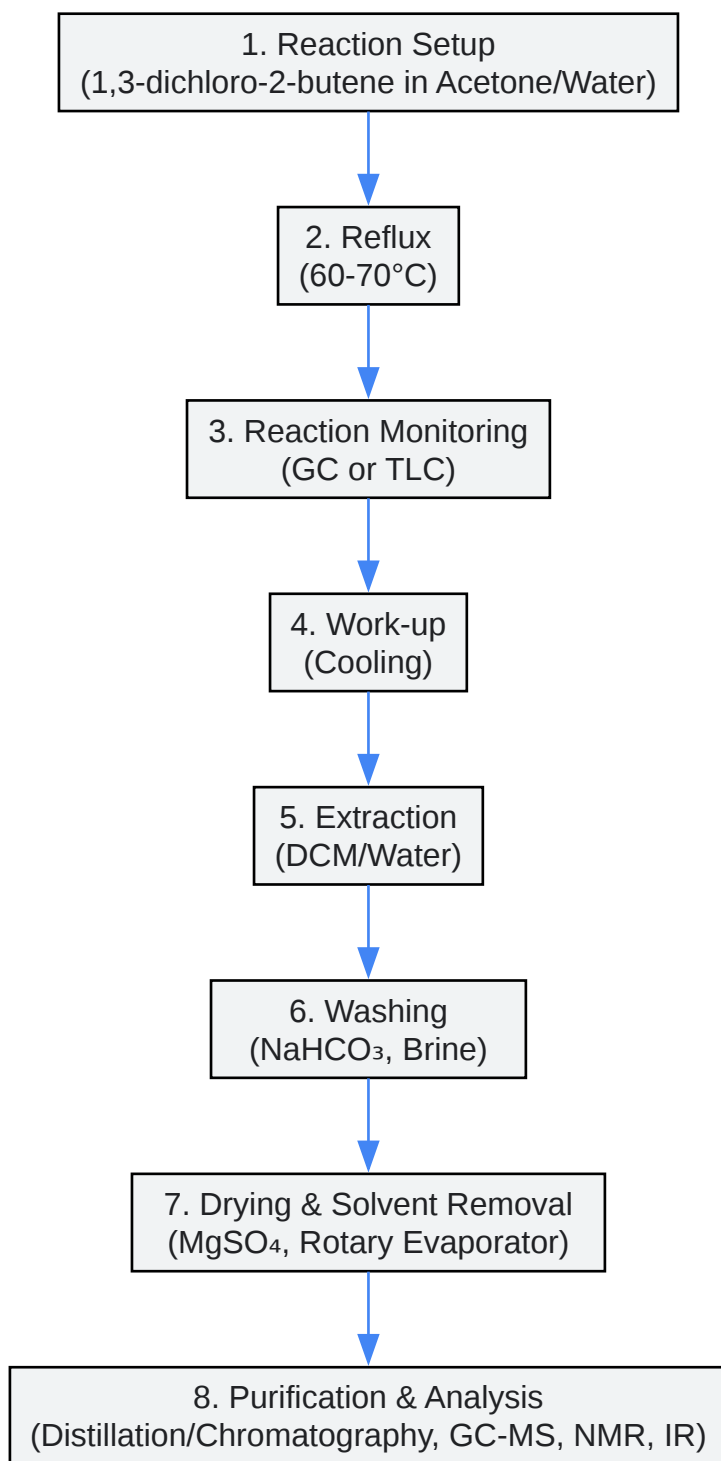
### Reaction Pathway



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Caption: Proposed SN1-like hydrolysis pathway.

## Experimental Workflow



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Caption: Hydrolysis experimental workflow.

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## References

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